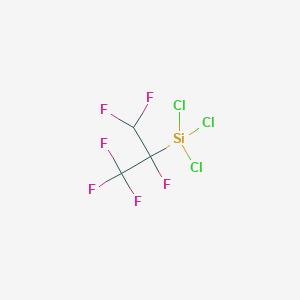
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is a chemical compound with the molecular formula C₃HCl₃F₆Si and a molecular weight of 285.475 g/mol . This compound is known for its unique structure, which includes both chlorinated and fluorinated groups attached to a silicon atom. It is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane can be synthesized through the reaction of hexafluoropropylene oxide with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Scientific Research Applications
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted products . The fluorinated groups provide stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is unique due to its combination of chlorinated and fluorinated groups, which provide both reactivity and stability. This makes it suitable for a wide range of applications that require these properties .
Properties
CAS No. |
60002-07-5 |
|---|---|
Molecular Formula |
C3HCl3F6Si |
Molecular Weight |
285.47 g/mol |
IUPAC Name |
trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane |
InChI |
InChI=1S/C3HCl3F6Si/c4-13(5,6)2(9,1(7)8)3(10,11)12/h1H |
InChI Key |
DDLYECKBKLWCJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)[Si](Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















